Spectinomycin dihydrochloride
Overview
Description
Synthesis Analysis
The biosynthesis of spectinomycin involves a complex pathway where a twitch radical S-adenosyl methionine (SAM) enzyme, SpeY, catalyzes the formation of the dioxane bridge, a critical structural component. This process is thought to involve radical-mediated dehydrogenation of tetrahydrospectinomycin intermediates, showcasing the enzyme's evolutionary adaptation from epimerases to support spectinomycin's unique structure formation (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of spectinomycin dihydrochloride has been elucidated through X-ray diffraction, revealing that it crystallizes in the orthorhombic crystal system. The analysis shows that the molecule exists as a ketone hydrate rather than in a carbonyl form, with specific hydrogen bonding patterns contributing to its crystal shape and stability (Ying, 2003).
Chemical Reactions and Properties
Spectinomycin undergoes specific chemical reactions pertinent to its antibacterial action, such as binding to the bacterial 30S ribosomal subunit to inhibit protein synthesis. Resistance mechanisms against spectinomycin, such as modification by aminoglycoside nucleotidyl transferase enzymes, highlight its chemical interaction pathways and the potential for developing resistance through structural alterations of the molecule (Kanchugal P & Selmer, 2020).
Physical Properties Analysis
The physical properties of spectinomycin dihydrochloride, including its solubility and crystalline form, are crucial for its pharmacological efficacy. The ability to form stable crystals through natural cooling methods due to its solubility characteristics has been a significant focus of research, influencing the drug's formulation and delivery (Ying, 2003).
Chemical Properties Analysis
The chemical properties of spectinomycin, such as its reactivity with bacterial ribosomal RNA and the absence of misreading effects typically associated with other aminoglycosides, define its mode of action. Its structure, specifically the presence of a dioxane bridge and its configuration, plays a pivotal role in its binding affinity and antibacterial activity. Research on spectinomycin's interaction with ribosomal subunits provides insight into its mechanistic action at the molecular level, offering a basis for understanding resistance and designing new analogs with improved efficacy (Davies et al., 1965).
Scientific Research Applications
1. Analytical Methods and Detection
Spectinomycin dihydrochloride's analytical methods and detection in various forms have been a significant area of research. Elrod, Bauer, and Messner (1988) developed a method to determine Spectinomycin dihydrochloride using liquid chromatography with electrochemical detection, enhancing sensitivity and repeatability (Elrod, Bauer, & Messner, 1988). Similarly, Hussein et al. (2019) developed sensitive benzofurazan-based spectrometric methods for analyzing Spectinomycin in vials and human biological samples, demonstrating a simple, sensitive, and low-cost approach (Hussein, Salman, Ali, & Marzouq, 2019). Additionally, Phillips and Simmonds (1994) worked on the determination of Spectinomycin using cation-exchange chromatography with pulsed amperometric detection, optimizing the method for Spectinomycin and related impurities (Phillips & Simmonds, 1994).
2. Mechanism of Action and Resistance
The mechanism of action and resistance development of Spectinomycin dihydrochloride has been another key research topic. For instance, Borovinskaya et al. (2007) discovered that Spectinomycin inhibits bacterial protein synthesis by blocking translocation, trapping a distinct swiveling state of the ribosome's small subunit (Borovinskaya, Shoji, Holton, Fredrick, & Cate, 2007). Huang et al. (2016) characterized Spectinomycin resistance in Streptococcus suis, uncovering novel insights into resistance formation and dissemination mechanisms (Huang, Zhang, Song, Zhang, Zhang, Xiao, & Jin, 2016).
3. Structural and Biochemical Studies
Research on Spectinomycin dihydrochloride's structure and biochemical properties has been vital. Ying (2003) cultivated single crystals of Spectinomycin dihydrochloride and analyzed its crystal structure, revealing the molecule's existing form and hydrogen bond characteristics (Ying, 2003). In another study, Zhang et al. (2022) explored the dioxane bridge formation during Spectinomycin's biosynthesis, providing insights into the enzymatic processes involved (Zhang, Hou, Chen, Ko, Ruszczycky, Chen, Zhou, & Liu, 2022).
Safety And Hazards
Spectinomycin dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.2ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGDPGQSHLLYIK-XYQGXRRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl2N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045429 | |
Record name | Spectinomycin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spectinomycin dihydrochloride | |
CAS RN |
21736-83-4, 22189-32-8 | |
Record name | Spectinomycin dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spectinomycin dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4H-Pyrano[2,3-b][1,4]benzodioxin-4-one, decahydro-4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)-, hydrochloride, hydrate (1:2:5), (2R,4aR,5aR,6S,7S,8R,9S,9aR,10aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPECTINOMYCIN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JEI210Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.